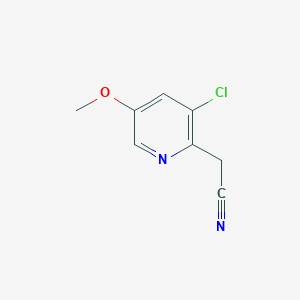

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-5-methoxypyridine.

Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-chloro-5-methoxypyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and an aprotic solvent (e.g., DMF).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is primarily used as an intermediate in synthesizing pharmaceutical compounds. Compounds with similar structures have been investigated for their potential as enzyme inhibitors and their roles in metabolic pathways. Studies exploring the interactions of this compound with biological systems are crucial for understanding its potential therapeutic roles. Investigations into its binding affinities with specific enzymes or receptors can reveal insights into its mechanism of action and efficacy as a drug candidate. Such studies often involve structure-activity relationship (SAR) analyses to optimize its biological activity through chemical modifications.

Medicinal Chemistry

This compound exhibits biological activities, particularly in medicinal chemistry. The arrangement of the chloro and methoxy groups on the pyridine ring may influence its binding affinity to biological targets, making it a candidate for pharmacological studies.

Analogues of this compound

Several compounds share structural similarities with this compound. These are:

- 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile has high structural similarity but a different substitution pattern on the pyridine ring.

- 2-(6-Chloro-4-methoxypyridin-2-yl)acetonitrile is an isomeric form with distinct methoxy positioning and moderate structural similarity.

- 2-(6-Chloro-3-methoxypyridin-4-yl)acetonitrile has moderate structural similarity, with the acetonitrile group attached at a different position.

- 2-Chloro-5-methoxy-pyridine has high structural similarity but lacks acetonitrile functionality.

- 4-(3-Chloro-5-trifluoromethyl)pyridin-2-yl incorporates a trifluoromethyl group and has moderate structural similarity.

These comparisons highlight the structural diversity within this class of compounds while underscoring the unique characteristics that differentiate this compound from its analogs.

Potential for ABHD12 Inhibition

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile depends on its specific application:

Pharmaceuticals: It may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit or activate enzymes involved in inflammatory responses.

Materials Science: In materials science, the compound’s reactivity and structural properties are exploited to create polymers with desired characteristics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Methoxypyridin-2-yl)acetonitrile

- 2-Chloro-5-methyl-3-pyridineboronic acid

- (5-Chloro-2-methoxypyridin-3-yl)methanol

Uniqueness

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.

Biologische Aktivität

2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a pyridine ring substituted with a chlorine atom and a methoxy group, along with an acetonitrile functional group, contributing to its reactivity and potential applications across various biological contexts.

Molecular Characteristics

- Molecular Formula : C_8H_8ClN_2O

- Molecular Weight : Approximately 182.61 g/mol

The unique arrangement of substituents on the pyridine ring is believed to influence the compound's binding affinity to various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Compounds with similar structures have been identified as potential enzyme inhibitors, suggesting that this compound may also possess this activity. The specific enzymes targeted and the mechanisms of inhibition are areas of ongoing investigation.

- Antiparasitic Activity : In studies involving related compounds, there is evidence that modifications in the pyridine structure can enhance antiparasitic activity. For instance, compounds with similar substitutions have shown efficacy against Plasmodium falciparum, the causative agent of malaria .

- Antibacterial Properties : The structural characteristics of this compound suggest potential antibacterial effects. Related compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that this class of compounds may be useful in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals how variations in substitution patterns affect biological efficacy:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile | High | Different substitution pattern on the pyridine ring |

| 2-(6-Chloro-4-methoxypyridin-2-yl)acetonitrile | Moderate | Isomeric form with distinct methoxy positioning |

| 4-(3-Chloro-5-trifluoromethyl)pyridin-2-yl | Moderate | Incorporates trifluoromethyl group |

These comparisons highlight how specific modifications can enhance or diminish biological activity, guiding further research into optimizing this compound's pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound:

- PDE10A Inhibition : A related study identified a compound with a similar core structure as a potent inhibitor of phosphodiesterase 10A (PDE10A), which plays a role in various neurological disorders. The research emphasized structure optimization to enhance potency and pharmacokinetic properties .

- Antiparasitic Studies : Research on heterocyclic analogs indicated that specific substitutions significantly impacted antiparasitic activity against P. falciparum. The findings suggest that incorporating polar functionalities can improve solubility while maintaining efficacy .

Eigenschaften

Molekularformel |

C8H7ClN2O |

|---|---|

Molekulargewicht |

182.61 g/mol |

IUPAC-Name |

2-(3-chloro-5-methoxypyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)8(2-3-10)11-5-6/h4-5H,2H2,1H3 |

InChI-Schlüssel |

JZYGORONWBDEEJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(N=C1)CC#N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.